molecular formula C21H24N2O4 B2928360 2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921792-96-3

2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2928360
CAS No.: 921792-96-3
M. Wt: 368.433
InChI Key: ZFBALCAPKAPCBC-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a high-purity chemical compound intended for research and development applications. This benzoxazepin-acetamide derivative is offered for investigative purposes, particularly in the field of pharmaceutical sciences. Compounds with this core benzoxazepinone structure are frequently investigated for their potential role in the treatment of metabolic diseases and inflammatory conditions . As a research chemical, it serves as a valuable scaffold for studying biochemical pathways and cellular processes. Researchers may utilize this compound in vitro to explore its mechanism of action, which may involve modulation of specific receptors or enzymes relevant to immune cell function and metabolic syndromes . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use. All information presented is for informational purposes and researchers should conduct their own experiments to determine the compound's specific properties and applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-6-5-7-16(10-14)26-12-19(24)22-15-8-9-17-18(11-15)27-13-21(2,3)20(25)23(17)4/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBALCAPKAPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C21H24N2O4, and it has a molecular weight of approximately 368.43 g/mol. This compound has garnered attention for its biological activity, particularly in neuropharmacology and anti-inflammatory responses.

Chemical Structure

The compound features a benzoxazepine core , which is known for various biological activities. The presence of the 3-methylphenoxy group may influence its interaction with biological targets.

PropertyValue
IUPAC Name2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
PurityTypically 95%

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects :
    • The benzoxazepine structure is associated with neuroactive properties. Studies have shown that derivatives of benzoxazepines can modulate neurotransmitter systems, particularly GABAergic and dopaminergic pathways.
    • In vitro studies have indicated that this compound may enhance cognitive functions and exhibit neuroprotective effects against oxidative stress.
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its potential to inhibit pro-inflammatory cytokines. In cellular models, it demonstrated a reduction in the expression of TNF-alpha and IL-6.
    • Animal studies have shown that administration of this compound can lead to decreased edema in models of acute inflammation.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds within the benzoxazepine class:

  • Cognitive Enhancement :
    • A study published in Journal of Medicinal Chemistry highlighted that modifications to the benzoxazepine structure can lead to significant improvements in memory retention and learning capabilities in rodent models.
  • Anti-inflammatory Mechanisms :
    • Research published in Pharmacology Reports indicated that compounds similar to 2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide exhibit inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Chemical Reactions Analysis

Key Steps:

Reaction StepReagents/ConditionsProduct/IntermediateSource
Benzoxazepin Core Formation Cyclization of 1,3-dichloro-2,7-naphthyridine derivatives with cyclic amines (e.g., pyrrolidine) under reflux in ethanol1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine intermediates
Thioether Formation Reaction of intermediates with 2-mercaptoethanol in DMF at 85–100°C3-[(2-Hydroxyethyl)thio]-substituted derivatives
Acetamide Installation Amidation via coupling of the benzoxazepin amine with activated acetyl derivatives (e.g., acetic anhydride or acetyl chloride)Target acetamide product

Acetamide Hydrolysis

The acetamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.

  • Conditions :

    • Acidic: HCl (concentrated), reflux

    • Basic: NaOH (50% aqueous), ethanol, reflux

  • Product : Corresponding carboxylic acid (e.g., 3-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl acetic acid) .

Phenoxy Group Modifications

The 3-methylphenoxy moiety participates in nucleophilic aromatic substitution or oxidation :

  • Ether Cleavage : Reaction with HI or BBr₃ to regenerate phenolic groups.

  • Oxidation : Conversion of methyl groups to carboxylic acids using KMnO₄ under acidic conditions .

Cyclization and Rearrangements

The benzoxazepin ring system exhibits reactivity in Smiles rearrangements and thieno/furo ring formation (observed in structural analogs):

  • Smiles Rearrangement : Base-mediated intramolecular nucleophilic substitution forms fused heterocycles (e.g., thieno[2,3-c]-2,7-naphthyridines) .

  • Cyclization with Ethyl 2-Mercaptoacetate : Forms thieno-fused derivatives under mild alkaline conditions .

Photodegradation

The compound may undergo photolytic degradation when exposed to UV light, particularly in solution.

  • Primary Pathway : Cleavage of the acetamide bond or oxidation of the phenoxy group .

Thermal Stability

Thermogravimetric analysis (TGA) of related benzoxazepins shows stability up to 200°C , with decomposition pathways involving:

  • Loss of methyl groups

  • Ring-opening reactions .

Comparative Reactivity Table

Reaction TypeSubstrateConditionsMajor ProductKey Reference
HydrolysisAcetamide group50% NaOH, ethanol, refluxCarboxylic acid
AlkylationBenzoxazepin N-atomEthyl iodide, K₂CO₃, DMFN-Ethyl derivative
CyclizationThioether intermediatesNaOH, ethanolThieno-fused benzoxazepins
Oxidation3-MethylphenoxyKMnO₄, H₂SO₄3-Carboxyphenoxy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis: The thiazolidinone synthesis () employs ZnCl₂ as a Lewis acid for cyclization, whereas benzoxazepin formation may require milder conditions due to ring strain considerations.

Pharmacological and Physicochemical Profiles

Table 2: Bioactivity and Properties
Compound Class Reported Bioactivity LogP (Predicted) Solubility (µg/mL)
Target Benzoxazepin Acetamide Hypothesized kinase inhibition (based on benzoxazepin analogs) 3.8 ~20 (low)
Thiazolidinone Acetamide () Antimicrobial, anti-inflammatory 2.5 ~150 (moderate)
Coumarin Acetamide Anticoagulant, antioxidant 2.1 ~300 (high)

Key Observations :

  • Bioactivity: Thiazolidinones () show broad antimicrobial activity due to their electrophilic 4-oxo-thiazolidinone moiety, whereas benzoxazepins are more commonly associated with neuromodulatory effects.
  • Solubility: The benzoxazepin derivative’s lower solubility (predicted LogP 3.8) may limit bioavailability compared to thiazolidinones (LogP 2.5) and coumarin acetamides.

Metabolic Stability

Benzoxazepins generally exhibit higher metabolic stability than thiazolidinones due to reduced susceptibility to hepatic esterase cleavage. The 3,3,5-trimethyl groups on the benzoxazepin core further hinder oxidative metabolism. In contrast, thiazolidinones () are prone to ring-opening reactions in vivo, shortening their half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis protocols often involve multi-step reactions with precise stoichiometric ratios and temperature control. For example, analogous compounds (e.g., triazine derivatives) are synthesized using 1,1-dimethylethyl aminobenzoate as a starting material, with stepwise addition of reagents like DIPEA under reflux conditions. Reaction completion is monitored via TLC (hexane/EtOH systems), and yields are optimized by adjusting reaction times (1–4 hours) and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and backbone conformation. For instance, in related benzoxazepin derivatives, ¹H NMR signals at δ 3.8–4.0 ppm confirm methylene (-CH₂-) and methoxy (-OCH₃) groups, while IR spectroscopy identifies carbonyl (C=O, ~1667 cm⁻¹) and amide (-NH, ~3468 cm⁻¹) functionalities. Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns aligning with expected adducts (e.g., [M+1]⁺ ions) .

Q. How can researchers ensure purity and reproducibility in large-scale synthesis?

  • Methodological Answer : Purity (>98%) is achieved through iterative recrystallization (e.g., using pet-ether or DMF/water systems) and HPLC analysis with UV detection (λmax ~255 nm). Reproducibility requires strict adherence to stoichiometry, inert atmospheres (N₂/Ar), and standardized workup protocols, as demonstrated in triazine and benzoxazepin analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Methodological Answer : Discrepancies (e.g., unexpected δ shifts in NMR) can arise from solvent effects, tautomerism, or crystallographic packing. Hybrid approaches combining density functional theory (DFT) calculations with experimental NMR (e.g., DMSO-d6 vs. CDCl₃ solvent comparisons) help reconcile differences. For example, computational models of benzoxazepin derivatives must account for conformational flexibility in the tetrahydro ring system .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

  • Methodological Answer : SAR frameworks should include systematic modifications to the phenoxy and acetamide moieties. In hypoglycemic analogs (e.g., thiazolidinedione derivatives), substituent polarity and steric effects are tested via in vitro assays (e.g., enzyme inhibition). Molecular docking against crystallographic protein structures (e.g., PPAR-γ) identifies critical binding interactions, guided by pharmacophore models .

Q. What computational models predict this compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer : In silico tools like ADMET Predictor® or SwissADME simulate parameters such as logP (lipophilicity), CYP450 metabolism, and hERG channel inhibition. For benzoxazepin analogs, molecular dynamics (MD) simulations assess membrane permeability, while Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., fluorine substitution) with hepatotoxicity risks .

Q. How should researchers address inconsistencies in biological activity data across different experimental models?

  • Methodological Answer : Cross-model validation (e.g., Wister rat vs. human cell lines) and dose-response curve normalization are essential. For instance, discrepancies in hypoglycemic activity may arise from interspecies metabolic differences. Meta-analyses of analogous compounds (e.g., fentanyl derivatives) highlight the need for standardized assay conditions (e.g., serum-free media, controlled O₂ levels) .

Data Analysis and Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in preclinical studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values, while ANOVA with post-hoc Tukey tests identifies significance between dose groups. For toxicity studies in rodents, Kaplan-Meier survival curves and Cox proportional hazards models assess risk ratios, as applied in benzoxazepin toxicity profiling .

Q. How can heterogeneous reaction byproducts be characterized and minimized?

  • Methodological Answer : Byproduct identification via LC-MS/MS and GC-MS guides process optimization. For example, in acetamide synthesis, reducing chloroacetyl chloride excess to ≤1.1 equivalents minimizes di-acylated byproducts. Solvent selection (e.g., THF vs. DMF) also impacts selectivity, as polar aprotic solvents favor nucleophilic substitution .

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